molecular formula C22H23N5O3S B2729909 2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 946258-45-3

2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Katalognummer B2729909
CAS-Nummer: 946258-45-3
Molekulargewicht: 437.52
InChI-Schlüssel: QQGUGOBIKSPHNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis in Medicinal Chemistry

  • Study Overview : Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing similar structural components.
  • Findings : The study found that some compounds exhibited antimicrobial, antiurease, and antilipase activities, demonstrating potential in therapeutic applications.

Antimicrobial Activity of Pyridine Derivatives

  • Study Overview : A study by Patel et al. (2011) focused on the synthesis of new pyridine derivatives with structural similarities.
  • Findings : These compounds showed variable and modest activity against bacteria and fungi, suggesting their potential use in antimicrobial therapies.

Novel Hypoglycemic Agents

  • Study Overview : Song et al. (2011) conducted research on novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, related in structure.
  • Findings : One compound in particular was identified as a dual-acting hypoglycemic agent, activating both glucokinase and PPARγ, with efficacy in reducing glucose levels in mice (Song et al., 2011).

Synthesis and Biological Evaluation of Coumarin Derivatives

  • Study Overview : Ramaganesh et al. (2010) synthesized a series of compounds including 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and evaluated their biological properties.
  • Findings : The compounds were tested for antibacterial activity against various microorganisms, indicating potential applications in addressing bacterial infections (Ramaganesh et al., 2010).

Magnetic Resonance Studies

  • Study Overview : Cahill and Crabb (1972) explored compounds with bridgehead nitrogen atoms, related in structure to the specified compound.
  • Findings : Their research contributed to understanding the configurations and conformations of these compounds, which is crucial in drug design and development (Cahill & Crabb, 1972).

Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

  • Study Overview : Jeankumar et al. (2013) investigated the design and synthesis of thiazole-aminopiperidine hybrid analogues as inhibitors for Mycobacterium tuberculosis GyrB.
  • Findings : Among the compounds studied, one showed significant inhibitory activity against Mycobacterium tuberculosis, highlighting potential in tuberculosis treatment (Jeankumar et al., 2013).

Eigenschaften

IUPAC Name

N-[4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-15-4-2-5-17(12-15)26-8-10-27(11-9-26)19(28)13-16-14-31-22(24-16)25-21(30)18-6-3-7-23-20(18)29/h2-7,12,14H,8-11,13H2,1H3,(H,23,29)(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGUGOBIKSPHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.